molecular formula C7H6N2O5 B175804 4-Amino-2-hydroxy-5-nitrobenzoic acid CAS No. 197584-93-3

4-Amino-2-hydroxy-5-nitrobenzoic acid

Cat. No. B175804
M. Wt: 198.13 g/mol
InChI Key: OXSQGWPEUHGSSM-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxy-5-nitrobenzoic acid is an organic compound. It is a derivative of benzoic acid, which has an amino group at the 4th position, a hydroxy group at the 2nd position, and a nitro group at the 5th position .

Scientific Research Applications

1. Organic Synthesis and Chemical Structures

4-Amino-2-hydroxy-5-nitrobenzoic acid derivatives have been explored extensively in organic synthesis. They are used as intermediates in the synthesis of various compounds. For instance, derivatives of 4-hydroxybenzyl-substituted amino acids have been isolated from Gastrodia elata Blume, showing potential antioxidant activities against lipid peroxidation (Guo et al., 2015). Additionally, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification demonstrates the compound's role in educational and experimental chemistry settings (Kam et al., 2020).

2. Crystallography and Molecular Interactions

The structure and crystallography of 4-Amino-2-hydroxy-5-nitrobenzoic acid derivatives have been a point of interest. The crystal structures of compounds like 4-Aminopyridinium 4-nitrobenzoate 4-nitrobenzoic acid have been studied, revealing insights into their molecular interactions and hydrogen bonding networks (Quah et al., 2008). Understanding these interactions is crucial for predicting and harnessing the material properties of these compounds.

properties

IUPAC Name

4-amino-2-hydroxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c8-4-2-6(10)3(7(11)12)1-5(4)9(13)14/h1-2,10H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSQGWPEUHGSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-hydroxy-5-nitrobenzoic acid

Synthesis routes and methods

Procedure details

A mixture of 4-acetamido-2-hydroxy-5-nitrobenzoic acid (5 g, 20.8 mmol, 1.00 equiv) and HCl (aq.) (110 mL, 6N) in a 500-mL round-bottom flask was allowed to react, with stifling, for 2 hrs while the temperature was maintained at reflux. The mixture was cooled. The solids were collected by filtration, yielding 3.4 g (82%) of 4-amino-2-hydroxy-5-nitrobenzoic acid as a brown solid.
Name
4-acetamido-2-hydroxy-5-nitrobenzoic acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
何威威, 金宁人, 陈汉庚, 毛婷婷 - 化工进展, 2017 - hgjz.cip.com.cn
: 以对氨基水杨酸(ASA) 为原料先经酰化, 硝化和水解制备关键中间体4-氨基-2-羟基-5-硝基苯甲酸(AHNA), 然后硝基还原合成聚苯并咪唑新单体4, 5-二氨基-2-羟基苯甲酸(DAHBA). 结果表明: …
Number of citations: 1 hgjz.cip.com.cn

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